methyl [1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetate
Description
Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate is a synthetic indole derivative characterized by a 4-chlorobenzyl substituent at the indole nitrogen and a methyl ester-linked oxoacetate group at the 3-position. This compound belongs to a broader class of indole-based molecules with structural modifications that influence their physicochemical properties and biological activities. Key features include:
- Molecular formula: C₁₈H₁₄ClNO₃ (exact mass: 343.07 g/mol).
Indole derivatives like this are frequently studied for their roles as enzyme inhibitors, apoptosis inducers, and neuroprotective agents. For instance, structurally related compounds have demonstrated activity in enzymatic assays and cell-based studies .
Properties
IUPAC Name |
methyl 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-18(22)17(21)15-11-20(16-5-3-2-4-14(15)16)10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYXQOAQUIFIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the use of 4-chlorobenzyl chloride and indole-3-acetic acid methyl ester as starting materials, followed by appropriate reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes. The chlorobenzyl group may enhance the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate with analogous indole derivatives, highlighting differences in substituents, molecular properties, and biological effects:
| Compound Name | Substituents at Indole 1- and 3-Positions | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|
| Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate | 1-(4-chlorobenzyl), 3-(methyl oxoacetate) | 343.07 | Apoptosis induction, enzyme inhibition | |
| Ethyl 2-(4-chlorophenyl)-1H-indol-3-ylacetate | 1H-indole (no benzyl), 3-(ethyl oxoacetate) | 329.76 | Reduced lipophilicity; lower bioactivity | |
| Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate | 1-methyl, 3-(methyl oxoacetate) | 217.22 | Enhanced metabolic stability | |
| 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-quinolin-8-ylacetamide | 1-(4-chlorobenzyl), 3-(quinolin-8-yl acetamide) | 455.90 | Improved target affinity (IC₅₀ = 0.2 μM) | |
| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | 5-fluoro, 3-(methyl oxoacetate) | 221.19 | Neuroprotective effects; higher solubility |
Key Observations:
Substituent Effects :
- The 4-chlorobenzyl group at the indole 1-position (as in the target compound) significantly increases molecular weight and lipophilicity compared to simpler alkyl substituents (e.g., methyl or ethyl). This modification is linked to enhanced membrane permeability and target engagement in cancer cell lines .
- Replacing the methyl ester with an ethyl ester (e.g., ethyl 2-(4-chlorophenyl)-1H-indol-3-ylacetate) reduces metabolic clearance but may decrease potency due to steric hindrance .
Biological Activity: The quinolin-8-yl acetamide derivative (Example 13 in ) exhibits superior apoptosis-inducing activity (IC₅₀ = 0.2 μM) compared to the parent methyl oxoacetate, likely due to additional π-π stacking interactions with biological targets . Fluoro-substituted analogs (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) show improved solubility and neuroprotective effects, highlighting the role of electronegative substituents in modulating pharmacokinetics .
Synthetic Accessibility: Derivatives with simpler substituents (e.g., methyl or ethyl groups) are synthesized in higher yields (76–82%) compared to benzyl- or heteroaryl-substituted analogs (67–79%), as noted in crystallization and coupling reactions .
Q & A
Q. What are the key synthetic strategies for preparing methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate?
The synthesis typically involves:
- Indole core formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl or AcOH) .
- Substitution at the 1-position : Reaction of the indole intermediate with 4-chlorobenzyl chloride using a base like NaH or K₂CO₃ in aprotic solvents (e.g., DMF) .
- Oxoacetate esterification : Coupling the 3-indolyl group with methyl oxalyl chloride in the presence of a coupling agent (e.g., DCC) . Optimization of reaction time (6–12 hours) and temperature (60–80°C) is critical for yields >70% .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₅ClNO₃) .
Q. What preliminary biological screening methods are recommended for this compound?
- Antimicrobial assays : Disk diffusion or microdilution against E. coli and S. aureus to assess MIC values .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ .
- Enzyme inhibition : Screening against kinases or proteases via fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the coupling step?
- Solvent selection : Replace DMF with THF or DCM to reduce side reactions .
- Catalyst use : Add DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
- Temperature control : Lower reaction temperature to 0–4°C to minimize by-product formation . Contradictory reports on solvent efficacy (DMF vs. THF) suggest systematic screening is necessary .
Q. What computational methods are suitable for predicting the compound’s biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or DNA topoisomerases .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
Q. How does the 4-chlorobenzyl group influence bioactivity compared to other substituents?
- Lipophilicity : The chloro group enhances membrane permeability (logP increase by ~0.5 units vs. methoxy analogs) .
- Steric effects : Bulkier substituents (e.g., 4-bromobenzyl) may reduce binding to compact active sites .
- Electron-withdrawing effects : Chloro groups stabilize charge-transfer interactions in enzyme-inhibitor complexes .
Q. What are common pitfalls in scaling up the synthesis, and how can they be mitigated?
- By-product formation : Use flash chromatography or recrystallization (ethanol/water) to isolate the pure product .
- Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents .
- Exothermic reactions : Implement gradual reagent addition and cooling jackets .
Data Interpretation & Contradictions
Q. How should researchers resolve discrepancies in reported biological activity data?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Batch variability : Characterize compound purity rigorously (e.g., NMR, HPLC) before testing .
- Cell line specificity : Test across multiple cell lines to distinguish target-selective effects .
Q. What structural analogs of this compound show promise in overcoming drug resistance?
- Pyrazole hybrids : Methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate exhibits enhanced P-glycoprotein inhibition .
- Indole-phthalazine conjugates : N-(1H-Indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide shows synergistic effects with cisplatin .
Methodological Recommendations
Q. What strategies are effective for studying the compound’s metabolic stability?
- In vitro liver microsomes : Incubate with rat/human microsomes and quantify degradation via LC-MS/MS .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Q. How can crystallography aid in understanding its mechanism of action?
- X-ray diffraction : Co-crystallize with target proteins (e.g., Bcl-2) to resolve binding modes .
- Electron density maps : Analyze hydrogen-bonding networks (e.g., indole N-H with Asp89 in kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
